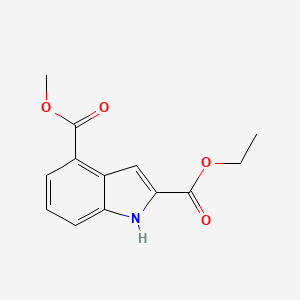

3-((ベンジルオキシ)カルボニル)アミノ)-3-メチルブタン酸

概要

説明

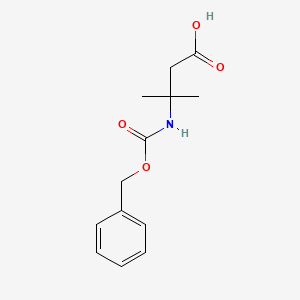

3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid, also known as Boc-3-amino-3-methylbutyric acid, is a chemical compound that belongs to the family of amino acids. It is a white crystalline powder that is soluble in water and commonly used in scientific research applications.

科学的研究の応用

ベータアミノ酸誘導体の合成

この化合物は、さまざまなペプチドやタンパク質の合成における重要な構成単位であるベータアミノ酸誘導体の立体選択的合成に使用されます。 このプロセスには、Arndt-Eistert ホモログ化と Wolff 転位反応が含まれます .

シクロデプシペプチドのフラグメント合成

これは、中程度の細胞毒性を示し、がん研究に関心の高い、オンキジンなどの新規細胞毒性シクロデプシペプチドの合成におけるフラグメントとして役立ちます .

鈴木・宮浦クロスカップリング

この化合物は、広く適用されている遷移金属触媒による炭素-炭素結合形成反応である、鈴木・宮浦クロスカップリング反応に関与する可能性があります。 この反応は、その温和な条件と官能基許容性で知られています .

保護アミノ酸誘導体の合成

保護アミノ酸誘導体は、受容体結合親和性研究やタンパク質の立体化学研究に不可欠なペプチドカップリング用途のために、3-((ベンジルオキシ)カルボニル)アミノ)-3-メチルブタン酸などの化合物を使用して合成されます .

新規バイカレインアミノ酸誘導体の合成

この化合物は、新規バイカレインアミノ酸誘導体の合成に使用されており、潜在的な生物活性を有する特殊な分子を作成する役割を示しています .

これらの用途は、さまざまな科学研究分野における 3-((ベンジルオキシ)カルボニル)アミノ)-3-メチルブタン酸の多用途性を強調しています。各用途は、化合物の化学的特性を利用して、科学的知識を進歩させ、新しい治療法を開発するために不可欠なさまざまな反応や合成を促進します。

Scientific.net - Study on Synthesis MDPI - Synthesis of Novel Baicalein Amino Acid Derivatives RSC - Selection of boron reagents for Suzuki–Miyaura coupling Academic Journals - Selective synthesis applying amino acids with basic side chains as…

作用機序

Target of Action

Similar compounds have been known to target enzymes like cathepsin k . The role of these targets typically involves catalyzing biochemical reactions within cells.

Mode of Action

It’s worth noting that the compound contains a benzyloxy carbonyl group, which is often involved in reactions at the benzylic position . These reactions typically involve nucleophilic substitution or free radical mechanisms .

Biochemical Pathways

The compound’s structure suggests it could be involved in reactions such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Result of Action

Similar compounds have shown neuroprotective activity , suggesting potential effects on neuronal cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .

特性

IUPAC Name |

3-methyl-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,8-11(15)16)14-12(17)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFPDQUAUOUBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561606 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51219-55-7 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Bis[4-(acetylthio)phenylethynyl]benzene](/img/structure/B1610744.png)

![2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate](/img/structure/B1610746.png)